molecular formula C26H56NO6P B15285166 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine

Cat. No.: B15285166
M. Wt: 509.7 g/mol
InChI Key: LPHUUVMLQFHHQG-UHFFFAOYSA-N
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Description

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is a phospholipid compound known for its role in various biological processes. It is a type of ether lipid, characterized by an ether bond at the sn-1 position and an ester bond at the sn-2 position. This compound is significant due to its involvement in cellular signaling and membrane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves the alkylation of glycerol derivatives. One common method includes the reaction of hexadecyl bromide with glycerol in the presence of a base to form the ether linkage at the sn-1 position. The sn-2 position is then esterified with ethyl groups using ethyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the ether or ester linkages, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically target the ester bond, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group at the sn-2 position with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphocholine derivatives.

Scientific Research Applications

1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.

    Biology: The compound plays a role in cell signaling pathways and is used to investigate membrane dynamics.

    Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and as a biomarker for certain conditions.

    Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on cell membranes. It binds to platelet-activating factor (PAF) receptors, which are part of the G-protein-coupled receptor family. This binding triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as inflammation and immune modulation.

Comparison with Similar Compounds

    1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:

    1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: This compound has an oleoyl group at the sn-2 position, making it more hydrophobic.

Uniqueness: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is unique due to its specific ethyl substitution at the sn-2 position, which influences its interaction with biological membranes and receptors differently compared to other similar compounds.

Properties

Molecular Formula

C26H56NO6P

Molecular Weight

509.7 g/mol

IUPAC Name

(2-ethoxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3

InChI Key

LPHUUVMLQFHHQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

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